N-(cyclohexylmethyl)aminosulfonamide
Overview
Description
N-(Cyclohexylmethyl)aminosulfonamide is an organosulfur compound that features a sulfonamide group attached to a cyclohexylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Cyclohexylmethyl)aminosulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of readily available low-cost commodity chemicals, such as thiols and amines, and is highly efficient for producing structurally diverse sulfonamides . The reaction typically requires a catalyst, such as copper, and can be performed under mild conditions to achieve high yields.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale oxidative coupling processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(Cyclohexylmethyl)aminosulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfenamide.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinamide or sulfenamide derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(Cyclohexylmethyl)aminosulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)aminosulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, leading to the bacteriostatic effect observed with sulfonamide antibiotics .
Comparison with Similar Compounds
Sulfenamides: Compounds with a sulfur-nitrogen bond, used in pharmaceuticals and agrochemicals.
Sulfinamides: Structurally similar to sulfonamides but with a sulfur-oxygen double bond.
Sulfonamides: A broad class of compounds with a sulfonamide group, widely used as antibiotics.
Uniqueness: N-(Cyclohexylmethyl)aminosulfonamide is unique due to its specific structure, which combines a cyclohexylmethylamine moiety with a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(sulfamoylamino)methylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c8-12(10,11)9-6-7-4-2-1-3-5-7/h7,9H,1-6H2,(H2,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUIEISAIQVXQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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